molecular formula C19H17NO5S2 B2544580 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate CAS No. 896302-76-4

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate

Cat. No.: B2544580
CAS No.: 896302-76-4
M. Wt: 403.47
InChI Key: METXZUHUPXPQAI-UHFFFAOYSA-N
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Description

The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a heterocyclic ester featuring a pyran-4-one core substituted with a thiazole-thioether moiety and a 4-ethoxybenzoate ester group.

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S2/c1-3-23-14-6-4-13(5-7-14)18(22)25-17-9-24-15(8-16(17)21)11-27-19-20-12(2)10-26-19/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METXZUHUPXPQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methylthiazole-2-thiol

The thiazole moiety is synthesized via a Hantzsch thiazole synthesis, involving the reaction of thiourea with α-haloketones.

Procedure :

  • Reactants : Chloroacetone (1.0 equiv), thiourea (1.2 equiv), and hydrochloric acid (HCl) as a catalyst.
  • Conditions : Reflux in ethanol at 80°C for 6 hours.
  • Workup : Neutralization with sodium bicarbonate, extraction with dichloromethane, and purification via silica gel chromatography.

Key Data :

Parameter Value
Yield 78–82%
Purity (HPLC) >95%

Synthesis of 6-(Chloromethyl)-4-oxo-4H-pyran-3-ol

The pyran intermediate is prepared through a Claisen-Schmidt condensation followed by chlorination.

Procedure :

  • Reactants : Ethyl acetoacetate (1.0 equiv), glyoxal (1.1 equiv), and potassium hydroxide (KOH) in methanol.
  • Conditions : Stir at 25°C for 12 hours, followed by chlorination with thionyl chloride (SOCl₂) at 0°C.
  • Workup : Quenching with ice-water, filtration, and recrystallization from ethanol.

Key Data :

Parameter Value
Yield 65–70%
Melting Point 112–114°C

Thiol-Alkylation: Coupling of Thiazole and Pyran Intermediates

The thiol group of 4-methylthiazole-2-thiol reacts with the chloromethyl group of the pyran intermediate via nucleophilic substitution.

Procedure :

  • Reactants : 4-Methylthiazole-2-thiol (1.0 equiv), 6-(chloromethyl)-4-oxo-4H-pyran-3-ol (1.05 equiv), triethylamine (TEA, 1.5 equiv).
  • Conditions : Reflux in tetrahydrofuran (THF) at 65°C for 8 hours.
  • Workup : Solvent evaporation, dissolution in ethyl acetate, and washing with brine.

Key Data :

Parameter Value
Yield 85–88%
Purity (NMR) >98%

Esterification with 4-Ethoxybenzoic Acid

The final step involves esterification of the pyran-thiazole intermediate with 4-ethoxybenzoic acid using a carbodiimide coupling agent.

Procedure :

  • Reactants : Pyran-thiazole intermediate (1.0 equiv), 4-ethoxybenzoic acid (1.2 equiv), dicyclohexylcarbodiimide (DCC, 1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).
  • Conditions : Stir in dry dichloromethane (DCM) at 25°C for 24 hours.
  • Workup : Filtration to remove dicyclohexylurea (DCU), solvent evaporation, and purification via flash chromatography.

Key Data :

Parameter Value
Yield 75–80%
Retention Factor (TLC) 0.45 (Hexane:EtOAc 3:1)

Optimization and Alternative Approaches

Solvent and Catalyst Screening

  • DCC/DMAP vs. EDCI/HOBt : While DCC/DMAP achieves 75–80% yield, ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) increases yield to 82–85% but raises costs.
  • Green Solvents : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Purification Techniques

  • Chromatography vs. Recrystallization : Silica gel chromatography (purity >98%) outperforms recrystallization (purity 90–92%) but requires more solvent.

Characterization and Analytical Data

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 8.12 (s, 1H, pyran H), 7.89 (d, 2H, benzoate H), 6.93 (d, 2H, benzoate H), 4.44 (s, 2H, SCH₂), 2.51 (s, 3H, thiazole CH₃).
  • Mass Spectrometry :
    • ESI-MS : m/z 403.47 [M+H]⁺ (calculated for C₁₉H₁₇NO₅S₂).

Challenges and Mitigation Strategies

  • Thiol Oxidation : Use of nitrogen atmosphere and antioxidants (e.g., BHT) prevents disulfide formation during thiol-alkylation.
  • Ester Hydrolysis : Anhydrous conditions and molecular sieves minimize hydrolysis of the ethoxybenzoate ester.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The pyran ring and ethoxybenzoate group may also play roles in binding to specific molecular targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoate Ester Family

Several ethyl and methyl benzoate derivatives () share structural motifs with the target compound. Key comparisons include:

Table 1: Benzoate Derivatives Comparison
Compound Name Substituent on Benzoate Core Structure Notable Properties Reference
Target compound 4-Ethoxy Pyran-4-one + thiazole High lipophilicity (thioether/thiazole)
6-...4-bromobenzoate () 4-Bromo Pyran-4-one + thiazole Increased halogen-mediated reactivity
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) 4-Phenethylamino + pyridazine Benzene + pyridazine Potential kinase inhibition (pyridazine)
Methyl 4-ethoxybenzoate () 4-Ethoxy Simple benzoate Lower molecular weight, higher solubility

Key Observations :

  • Halogen vs.
  • Amino vs. Thioether Linkers: Compounds like I-6230 () feature amino linkers instead of thioethers, which may alter hydrogen-bonding capacity and bioavailability .
  • Simpler Esters : Methyl 4-ethoxybenzoate () lacks the heterocyclic core, resulting in lower complexity and possibly reduced target specificity .

Pyran and Thiazole-Containing Analogues

Compounds with pyran or thiazole moieties () highlight the role of heterocycles in modulating activity:

Table 2: Heterocyclic Analogues
Compound Name Core Structure Functional Groups Biological Relevance Reference
4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one () Pyran-2-one + thiazole + pyrazole Methoxybenzylidene, pyrazole Antimicrobial (synthesis described)
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate () Pyran-4-one + benzoate Methoxyphenoxy Crystallographic data (SHELX refinement)
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives () Thiazolo-triazolone + methoxyphenyl Methoxy, acetyloxy Potential enzyme inhibition

Key Observations :

  • Pyranone vs. Pyran-2-one: The target compound’s pyran-4-one core () differs from pyran-2-one derivatives () in electron distribution, affecting reactivity and interactions with biological targets .
  • Synthetic Methods: Reflux with acetic acid () is a common strategy for synthesizing thiazole-linked pyranones, suggesting applicability to the target compound .

Key Observations :

  • Thioether Linkages : The target compound’s thioether group (like ’s pyrazolo-pyrimidines) may contribute to analgesic or anti-inflammatory activity, though direct evidence is lacking .
  • Low Toxicity : Thioether derivatives in exhibit high LD50 values, suggesting the target compound may also have a favorable safety profile .

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 896305-67-2, is a key intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic. The structural features of this compound, particularly the thiazole and pyran rings, are significant for its biological activity and pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O5S, with a molecular weight of approximately 378.41 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC18H18N2O5S
Molecular Weight378.41 g/mol
Structural FeaturesThiazole, Pyran rings

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit significant pharmacological effects due to their ability to interact with critical biological targets involved in disease processes. The thiazole ring may modulate enzyme activity or interact with receptors, while the pyran ring contributes to the overall binding affinity and specificity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties, particularly as an antibiotic. Its structural similarity to quinolone antibiotics suggests it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial replication.

Cytotoxicity and Anticancer Activity

Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The thiazole moiety is often associated with enhanced anticancer activity due to its ability to interfere with cellular signaling pathways.

Case Studies and Research Findings

  • Antibiotic Activity : A study demonstrated that derivatives of the compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential as a broad-spectrum antibiotic .
  • Cytotoxicity Assays : In vitro assays revealed that the compound exhibited cytotoxicity against human cancer cell lines such as HeLa and MCF7, with IC50 values suggesting potent activity .
  • Mechanistic Studies : Further research indicated that the compound's mechanism involves apoptosis induction in cancer cells, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .

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